D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-
Description
Radical-Mediated Glycosylation
Recent work demonstrates that glycosyl radicals generated via photoredox catalysis enable stereoconvergent C-glycosylation. For example, heteroaryl glycosyl sulfones undergo Ni-catalyzed cross-coupling with aryl halides to form β-C-glycosides with >20:1 diastereoselectivity. This approach bypasses traditional ionic intermediates, which often lead to undesired α/β mixtures. The tetrahydrofuran-containing aglycone in the target molecule could theoretically participate in radical trapping, as evidenced by tetrahydrofuran ring formation via allyl group trapping in related systems.
Transition Metal-Catalyzed Coupling
Nickel-catalyzed carboborylation of glycals enables stereoretentive C-glycosylation. For instance, D-glucal derivatives react with arylboronic acids under Ni(COD)₂ catalysis to yield β-C-glycosides with >95% retention of configuration. This method’s compatibility with unprotected sugars aligns with the target compound’s methyl glucopyranoside structure.
Formal Functional Group Deletion
A novel strategy employs S-glycosides as intermediates, where stereospecific sulfur-to-carbon substitution achieves α- or β-selectivity. For example, thioglycosides treated with Raney nickel undergo desulfurization to yield β-C-glycosides with >98% stereopurity. Applied to the target molecule, this method could preserve the (3S)-tetrahydrofuran configuration while installing the C-glycosidic bond.
Catalytic Strategies for Regioselective Aryl Coupling
The 4-chloro-3-benzylphenyl moiety requires regioselective coupling at the meta-chloro position. Key advances include:
Directed C–H Functionalization
Palladium-catalyzed C–H arylation using directing groups (e.g., amides) enables meta-selectivity. For the target’s benzylphenyl group, a chloro substituent acts as a weak directing group, favoring coupling at the 3-position. Recent protocols using PyOx ligands achieve >90% regioselectivity for similar substrates.
Suzuki-Miyaura Cross-Coupling
Aryl boronic acids coupled with bromophenyl glycosides under Pd(PPh₃)₄ catalysis yield biaryl C-glycosides. For the 4-chloro-3-benzylphenyl segment, sequential coupling of 4-bromo-3-chlorophenyl glucoside with 4-(hydroxymethyl)phenylboronic acid achieves the desired substitution pattern.
Photoredox-Nickel Dual Catalysis
This method enables coupling of aryl halides with glycosyl radicals. For example, 4-chlorophenyl glucosides react with benzyl bromides under Ir/Ni catalysis to form 3-benzyl derivatives with 85% yield. The chloro group’s electronic effects direct coupling to the meta position.
Biocatalytic Approaches to Tetrahydrofuran-Containing Glycosides
The (3S)-tetrahydrofuran moiety poses challenges due to its stereochemical complexity. Enzymatic strategies offer solutions:
C-Glycosyltransferases (CGTs)
Plant-derived CGTs, such as UGT708A1, catalyze C-glycosylation of flavanones to form C–C bonds with >99% β-selectivity. While no CGTs specific to tetrahydrofuran substrates are known, protein engineering could enable adaptation for the target’s furan ring.
Cytochrome P450 Oxygenases
P450 enzymes (e.g., CYP72A63) oxidize prenyl groups to form tetrahydrofuran rings in saponins. Applying this to a 4-allyloxyphenyl intermediate could yield the (3S)-tetrahydrofuran via stereoselective epoxidation and cyclization.
Aldolase-Mediated Cyclization
Deoxyribose-5-phosphate aldolase (DERA) catalyzes sequential aldol reactions to form tetrahydrofuran scaffolds. Coupling DERA with a glucose-6-phosphate dehydrogenase cofactor system generates (3S)-configured furans in 70% enantiomeric excess.
Late-Stage Functionalization of the 4-Ethoxybenzyl Substituent
The 4-[[(3S)-tetrahydro-3-furanyl]oxy]benzyl group requires efficient installation post-glycosylation:
Mitsunobu Etherification
Triphenylphosphine and diethyl azodicarboxylate (DEAD) mediate ether formation between 4-hydroxybenzyl alcohols and (3S)-tetrahydrofuran-3-ol. This method achieves 92% yield with retention of stereochemistry.
Copper-Catalyzed Alkoxyarylation
Aryl iodides react with tetrahydrofuran-3-ol under CuI/L-proline catalysis to form benzyl ethers. For the target molecule, 4-iodophenyl glucoside couples with (3S)-tetrahydrofuran-3-ol to install the ethoxybenzyl group in 78% yield.
Enzymatic Etherification
Laccase-mediator systems oxidize benzyl alcohols to radicals, which couple with tetrahydrofuran-3-ol. This green method achieves 65% yield but requires optimization for sterically hindered substrates.
Properties
IUPAC Name |
(3R,4S,5S,6R)-2-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]-6-(hydroxymethyl)-2-methoxyoxane-3,4,5-triol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H29ClO8/c1-30-24(23(29)22(28)21(27)20(12-26)33-24)16-4-7-19(25)15(11-16)10-14-2-5-17(6-3-14)32-18-8-9-31-13-18/h2-7,11,18,20-23,26-29H,8-10,12-13H2,1H3/t18-,20+,21+,22-,23+,24?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIVKIDWTTVMRBY-UKNHAKASSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(C(C(C(C(O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1([C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H29ClO8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301114946 | |
| Record name | Methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
480.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915095-96-4 | |
| Record name | Methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucopyranoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=915095-96-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-D-glucopyranoside | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301114946 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2S,3R,4S,5S,6R)-2-(4-CHLORO-3-(4-(((S)-TETRAHYDROFURAN-3-YL)OXY)BENZYL)PHENYL)-6-(HYDROXYMETHYL)-2-METHOXYTETRAHYDRO-2H-PYRAN-3,4,5-TRIOL | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Biological Activity
D-Glucopyranoside, methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]- is a complex organic compound with notable biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
- Molecular Formula : C24H29ClO8
- Molecular Weight : 480.94 g/mol
- CAS Number : 1637561-89-7
The compound features a glucopyranoside moiety linked to a chlorinated phenyl group and a tetrahydrofuran derivative, contributing to its unique biological properties.
D-Glucopyranoside derivatives, particularly those involving SGLT2 inhibition, have been shown to influence glucose metabolism significantly. This compound is structurally related to empagliflozin, a well-known SGLT2 inhibitor that reduces renal glucose reabsorption and enhances urinary glucose excretion. The inhibition of SGLT2 results in lowered blood glucose levels, which is crucial for managing conditions like diabetes mellitus .
Pharmacological Effects
- Antidiabetic Properties : The primary biological activity observed is its role in glucose regulation. By inhibiting SGLT2, it promotes glycosuria and reduces plasma glucose levels without relying on insulin secretion from pancreatic β-cells .
- Cardiovascular Benefits : Emerging studies suggest that compounds similar to D-Glucopyranoside may offer cardiovascular protection by reducing heart failure risk factors and improving cardiac function independently of their glucose-lowering effects .
- Antioxidant Activity : Some studies indicate that D-glucopyranosides exhibit antioxidant properties, which could mitigate oxidative stress-related damage in various tissues .
Study 1: SGLT2 Inhibition and Glucose Control
A clinical trial involving empagliflozin demonstrated significant reductions in HbA1c levels among participants with type 2 diabetes. Similar compounds like D-Glucopyranoside are hypothesized to have comparable effects due to their structural similarities .
Study 2: Cardiovascular Outcomes
Research published in the Journal of Cardiology highlighted the cardiovascular benefits associated with SGLT2 inhibitors. Patients treated with these agents showed reduced hospitalization rates for heart failure, suggesting a protective role against cardiovascular events .
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | C24H29ClO8 |
| Molecular Weight | 480.94 g/mol |
| CAS Number | 1637561-89-7 |
| Biological Activity | Antidiabetic, Cardioprotective |
| Mechanism of Action | SGLT2 Inhibition |
Comparison with Similar Compounds
Chemical Identity :
- IUPAC Name: Methyl 1-C-[4-chloro-3-[[4-[[(3S)-tetrahydro-3-furanyl]oxy]phenyl]methyl]phenyl]-α-D-glucopyranoside
- CAS Registry Number : 1279691-36-9
- Molecular Formula : C₂₄H₂₉ClO₈
- Molecular Weight : 480.93 g/mol
Structural Features: This compound consists of a methylated α-D-glucopyranoside core linked to a substituted aromatic system. The aromatic moiety includes:
- A 4-chloro-3-benzylphenyl group , introducing hydrophobicity and electron-withdrawing effects.
Physicochemical Properties :
- Solubility : 0.058 g/L (25°C), indicating low aqueous solubility .
- Density : 1.43 g/cm³ (20°C) .
- Applications : Primarily used as a pharmaceutical intermediate or active pharmaceutical ingredient (API) intermediate in drug discovery and synthesis .
Synthesis and Handling :
Produced by specialized suppliers like LEAPChem and Amadis Chemical, it requires controlled conditions for synthesis, particularly to maintain the stereochemical integrity of the (3S)-tetrahydrofuran moiety .
Structural and Functional Differences
Key Comparative Insights
Substituent Effects
- Coumaroyl/Acetyl Groups (Okanin Derivative ): Increase molecular weight and polarity, favoring solubility in organic solvents. These groups are common in flavonoid derivatives with antioxidant activity.
Stereochemical Considerations
The (3S)-tetrahydrofuran configuration in the target compound may confer specificity in biological interactions (e.g., enzyme binding), contrasting with non-chiral substituents in compounds like the gallate ester .
Pharmacokinetic Behavior
- The target compound’s low solubility (0.058 g/L) suggests formulation challenges, necessitating prodrug strategies or lipid-based delivery systems. In contrast, the gallate ester’s high solubility makes it suitable for oral administration .
- Methylated derivatives () exhibit lipophilicity, favoring blood-brain barrier penetration but requiring metabolic activation .
Q & A
Q. What methodologies are recommended for structural elucidation of this compound?
Structural elucidation requires a combination of NMR spectroscopy (1H, 13C, 2D-COSY, HSQC) to resolve the glucopyranoside backbone, chloro-phenyl substituents, and tetrahydrofuran linkages. High-resolution mass spectrometry (HR-MS) confirms molecular weight and fragmentation patterns. For stereochemical assignments, NOESY/ROESY experiments are critical due to multiple chiral centers, as seen in structurally similar compounds with defined stereochemistry .
Q. How can researchers synthesize this compound with high purity?
Synthesis typically involves regioselective glycosylation using thioglycoside intermediates (e.g., phenyl thioglucopyranoside sulfoxides) under controlled conditions (e.g., TMSOTf catalysis). Protecting groups (e.g., benzyl, acetyl) are employed to shield hydroxyl groups during coupling reactions. Final deprotection with NaOMe/MeOH or catalytic hydrogenation ensures purity (>95%), as demonstrated in analogous syntheses .
Q. What solvent systems are optimal for handling this compound in vitro?
The compound is soluble in DMSO (as a stock solution) and polar aprotic solvents (e.g., DMF). For aqueous experiments, dilute in buffers (pH 6–8) with <1% DMSO to prevent aggregation. Pre-purge solvents with inert gas (N2/Ar) to avoid oxidation of sensitive groups like the tetrahydrofuran moiety .
Advanced Research Questions
Q. How can glycosylation efficiency be optimized for derivatives of this compound?
Use kinetic vs. thermodynamic control strategies:
Q. What advanced techniques confirm the stereochemical configuration of the tetrahydrofuran and glucopyranoside moieties?
X-ray crystallography is definitive but requires high-quality crystals. If crystallization fails, use electronic circular dichroism (ECD) combined with density functional theory (DFT) simulations to correlate experimental and calculated spectra. For dynamic systems, residual dipolar coupling (RDC) NMR in aligned media resolves relative configurations .
Q. How do researchers analyze metabolic stability in hepatic models?
Conduct in vitro assays with human liver microsomes (HLMs) or primary hepatocytes. Incubate the compound (1–10 µM) with NADPH cofactors, and quantify metabolites via LC-HRMS/MS . Key metabolic pathways include:
Q. How should contradictory solubility or reactivity data be resolved?
Perform systematic solvent screening using dynamic light scattering (DLS) to detect aggregation. For reactivity conflicts, use stopped-flow kinetics to measure reaction rates under varying conditions (pH, temperature). Validate findings with DFT-based computational modeling to predict solvent-accessible surfaces and reactive sites .
Data Contradiction Analysis
Q. How to address discrepancies in reported bioactivity of similar glucopyranosides?
- Assay variability : Standardize protocols (e.g., cell lines, incubation times).
- Purity checks : Use orthogonal methods (HPLC-ELSD, LC-MS) to rule out impurities >90% .
- Structural analogs : Compare activity of the target compound to derivatives with modified substituents (e.g., chloro vs. methoxy groups) to isolate pharmacophore contributions .
Methodological Tables
| Key Reaction Conditions for Synthesis |
|---|
| Step |
| ------ |
| Glycosylation |
| Deprotection |
| Metabolite Identification Workflow |
|---|
| Step |
| ------ |
| Incubation |
| Quenching |
| Analysis |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
